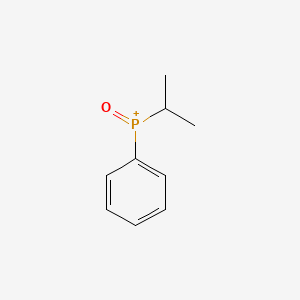

Oxo(phenyl)(propan-2-yl)phosphanium

Description

Oxo(phenyl)(propan-2-yl)phosphanium is a phosphonium salt characterized by a central phosphorus atom bonded to an oxo group (O), a phenyl group (C₆H₅), and a propan-2-yl (isopropyl) group. Phosphonium salts are cationic species with the general structure [PR₁R₂R₃R₄]⁺, where R groups can vary widely, influencing their chemical and physical properties. Phosphonium salts are increasingly studied as alternatives to ammonium-based ionic liquids, offering unique solvation properties and low volatility .

Properties

CAS No. |

63762-20-9 |

|---|---|

Molecular Formula |

C9H12OP+ |

Molecular Weight |

167.16 g/mol |

IUPAC Name |

oxo-phenyl-propan-2-ylphosphanium |

InChI |

InChI=1S/C9H12OP/c1-8(2)11(10)9-6-4-3-5-7-9/h3-8H,1-2H3/q+1 |

InChI Key |

JOVGCFQTQMKESO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[P+](=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tertiary phosphines, including oxo(phenyl)(propan-2-yl)phosphanium, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of phenylmagnesium bromide with chlorophosphine can yield the desired tertiary phosphine .

Industrial Production Methods

Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Oxo(phenyl)(propan-2-yl)phosphanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl or propan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, hydroxyl-substituted phosphines, and various substituted phosphines depending on the specific reaction conditions .

Scientific Research Applications

Oxo(phenyl)(propan-2-yl)phosphanium has several scientific research applications:

Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Industry: It is used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of oxo(phenyl)(propan-2-yl)phosphanium involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom’s lone pair of electrons can form bonds with transition metals, facilitating various catalytic cycles. The molecular targets and pathways involved depend on the specific application and the metal center it coordinates with .

Comparison with Similar Compounds

2-(Butylamino)propan-2-yl-hydroxy-oxophosphanium

This compound (CAS 17316-67-5) shares a propan-2-yl group and oxophosphanium core with the target compound but substitutes the phenyl group with a butylamino moiety.

Triphenylphosphine Oxide (Ph₃PO)

A neutral phosphorous compound with three phenyl groups, Ph₃PO lacks the cationic charge and ionic liquid properties of phosphanium salts. However, its strong electron-withdrawing oxo group and aromatic substituents make it a useful ligand or catalyst in organometallic reactions, contrasting with the ionic reactivity of phosphanium salts.

o-Phenylphenol (C₁₂H₁₀O; CAS 90-43-7)

It is a crystalline solid with notable toxicity (e.g., skin irritation), whereas phosphanium salts may pose distinct hazards due to their ionic nature, such as corrosivity or reactivity .

Physicochemical Properties

Reactivity and Catalytic Performance

Phosphanium salts like this compound are promising in biphasic catalysis due to their ionic liquid-like behavior, enabling catalyst recovery and reduced solvent loss . In contrast, the butylamino derivative’s amino group may facilitate acid-base catalysis or coordination to metal centers, offering divergent reactivity pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.